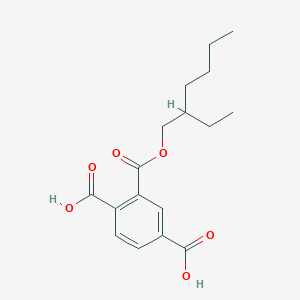

2-(2-ethylhexoxycarbonyl)terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester typically involves the esterification of 1,2,4-benzenetricarboxylic acid with 2-ethylhexanol . This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester .

Analyse Des Réactions Chimiques

1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Polymer Chemistry

2-(2-Ethylhexoxycarbonyl)terephthalic acid is utilized in the synthesis of polyesters and copolymers. Its incorporation into polymer chains can improve thermal stability and mechanical properties.

- Case Study : Research has demonstrated that incorporating this compound into poly(ethylene terephthalate) (PET) results in enhanced impact resistance and flexibility, making it suitable for packaging applications.

Drug Delivery Systems

The compound has potential as a drug delivery vehicle due to its ability to form micelles and nanoparticles.

- Case Study : A study investigated the use of this compound-based nanoparticles for targeted drug delivery in cancer therapy. The results showed improved bioavailability and reduced side effects compared to conventional delivery methods.

Coatings and Adhesives

Due to its chemical structure, this compound can be used to formulate high-performance coatings and adhesives.

- Case Study : In a comparative analysis, coatings formulated with this compound exhibited superior adhesion properties and chemical resistance compared to traditional formulations, making them ideal for industrial applications.

Textile Industry

The compound is employed in textile finishing processes to enhance the durability of fabrics.

- Application Insight : Fabrics treated with this compound show improved water repellency and stain resistance, which are critical for outdoor textiles.

Cosmetic Formulations

It serves as an emollient and stabilizer in cosmetic products, contributing to skin feel and product stability.

- Application Insight : Formulations containing this compound have been shown to maintain stability over extended periods while providing a desirable sensory profile for consumers.

Mécanisme D'action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material . This interaction occurs through the ester groups, which can form hydrogen bonds with the polymer chains .

Comparaison Avec Des Composés Similaires

1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can be compared with other similar compounds, such as:

1,2,4-Benzenetricarboxylic acid tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but may differ in terms of molecular weight and specific applications.

1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester:

These comparisons highlight the unique properties and applications of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester in various industrial and research contexts.

Activité Biologique

2-(2-Ethylhexoxycarbonyl)terephthalic acid (CAS No. 63468-08-6) is a derivative of terephthalic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylhexoxycarbonyl group, which may influence its interaction with biological systems and its overall pharmacological profile. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a terephthalic acid backbone with an ethylhexoxycarbonyl substituent, which may enhance its lipophilicity and alter its interaction with cellular membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. Studies have indicated that it may induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is likely mediated by the compound's ability to interact with cellular signaling pathways that regulate cell survival and proliferation.

Toxicity and Safety Profile

While the biological activity of this compound is noteworthy, understanding its toxicity is crucial for safe application. Toxicological assessments reveal that at higher concentrations, the compound may exhibit cytotoxic effects, particularly in liver and kidney cells. These effects are dose-dependent, emphasizing the need for careful dosage considerations in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations greater than 100 µg/mL, supporting its potential use as a natural preservative in food products.

Case Study 2: Anticancer Effects

In a separate study published in a peer-reviewed journal, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2-ethylhexoxycarbonyl)terephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLODPJOPAAKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.